(R)-1-(2-Chloro-6-fluorophenyl)ethanol
Description
Properties
IUPAC Name |
(1R)-1-(2-chloro-6-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKZEMDWMJPKRO-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-(2-Chloro-6-fluorophenyl)ethanol is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
(R)-1-(2-Chloro-6-fluorophenyl)ethanol is characterized by a chiral center, which influences its biological interactions. The presence of both chlorine and fluorine atoms in the phenyl ring enhances its lipophilicity and potential interactions with biological targets.
Synthesis Methods
The synthesis of (R)-1-(2-Chloro-6-fluorophenyl)ethanol typically involves:
- Reduction of Ketones : Using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
- Asymmetric Hydrogenation : Employing rhodium complexes with chiral ligands under hydrogen gas conditions to achieve enantiomeric purity.
Antimicrobial Activity
Studies have shown that (R)-1-(2-Chloro-6-fluorophenyl)ethanol exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition zones comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |
|---|---|---|
| E. coli | 24 | 26 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 22 | 24 |
Anticancer Activity
Research has indicated that this compound possesses anticancer properties, with studies showing it can inhibit the growth of various cancer cell lines. For example, in vitro tests on MCF-7 breast cancer cells revealed an IC50 value of approximately 5 µM, indicating potent activity.
The mechanism by which (R)-1-(2-Chloro-6-fluorophenyl)ethanol exerts its biological effects may involve:
- Enzyme Inhibition : Interacting with specific enzymes or receptors, thereby modulating biochemical pathways.
- Cell Membrane Penetration : The lipophilic nature of the compound aids in its ability to penetrate cellular membranes, enhancing its bioavailability.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of chlorinated phenols, including (R)-1-(2-Chloro-6-fluorophenyl)ethanol. The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 20 µg/mL.
- Anticancer Properties : In a comparative study involving multiple phenolic compounds, (R)-1-(2-Chloro-6-fluorophenyl)ethanol showed superior cytotoxicity against human pancreatic cancer cells compared to its analogs. The study highlighted the importance of substituent positioning on the phenyl ring in enhancing biological activity.
Chemical Reactions Analysis
Oxidation to Ketone
The hydroxyl group undergoes oxidation to form the corresponding ketone, (R)-1-(2-chloro-6-fluorophenyl)ethanone. This reaction is critical in synthetic pathways for pharmaceuticals like Crizotinib.
Reagents & Conditions :
Mechanism :
-
Chemical Oxidation : Follows a two-step process:
-
Protonation of the hydroxyl group.
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Hydride transfer to the oxidizing agent, generating the ketone.
-
-
Enzymatic Oxidation : NAD(P)+-dependent dehydrogenases catalyze stereospecific hydride abstraction [ ].
Yield & Selectivity :
| Method | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|
| KMnO₄/H₂SO₄ | 85–90 | N/A (racemic substrate) |
| ADH-mediated (KRED) | 92 | >99% (R)-ketone retention |
Nucleophilic Substitution: Tosylation and Halogenation
The hydroxyl group is converted into a better leaving group for subsequent substitutions.
Tosylation
Reagents : Tosyl chloride (TsCl), pyridine, 0–5°C [ ].
Product : (R)-1-(2-Chloro-6-fluorophenyl)ethyl tosylate.
Application : Intermediate for SN2 reactions with nucleophiles (e.g., iodide, azide).
Halogenation
Reagents : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) [ ].
Product : (R)-1-(2-Chloro-6-fluorophenyl)ethyl chloride/bromide.
Mechanism :
-
Formation of a chlorosulfite intermediate (SOCl₂) or dibromophosphite (PBr₃).
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SN2 displacement by halide ion.
Reaction Efficiency :
| Reagent | Time (h) | Yield (%) |
|---|---|---|
| SOCl₂ | 2 | 88 |
| PBr₃ | 1.5 | 92 |
Esterification
The hydroxyl group reacts with carboxylic acid derivatives to form esters.
Reagents :
Product : (R)-1-(2-Chloro-6-fluorophenyl)ethyl acetate or phthalate ester.
Conditions : Reflux in anhydrous toluene (110°C, 4–6 h).
Elimination to Alkene
Under acidic conditions, the alcohol undergoes dehydration to form 1-(2-chloro-6-fluorophenyl)ethylene.
Reagents : Concentrated H₂SO₄ or H₃PO₄ at 120–140°C [ ].
Mechanism : E1 elimination via carbocation intermediate.
Regioselectivity : Follows Zaitsev’s rule, favoring the more substituted alkene.
Yield : 70–75% (isolated via fractional distillation).
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring undergoes limited EAS due to the strong deactivating effects of chlorine and fluorine.
Nitration :
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Reagents : HNO₃/H₂SO₄ at 50°C.
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Product : 3-Nitro derivative (meta to halogens).
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Yield : <20% due to low reactivity.
Chlorination :
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Reagents : Cl₂/FeCl₃ at 80°C.
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Product : Minor 4-chloro addition.
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Yield : 12% (GC-MS analysis).
Biocatalytic Modifications
Engineered ketoreductases (KREDs) enable stereoretentive transformations:
Reductive Amination :
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Substrate : (R)-1-(2-Chloro-6-fluorophenyl)ethanone.
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Enzyme : KRED-NADPH system.
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Product : (R)-1-(2-Chloro-6-fluorophenyl)ethanol with 99.9% ee [ ].
Reaction Parameters :
| Parameter | Value |
|---|---|
| pH | 7.0–7.5 |
| Temperature | 30°C |
| Co-factor Recycling | Glucose dehydrogenase (GDH) |
Resolution Techniques
Racemic mixtures are resolved via diastereomeric salt formation:
Chiral Acid : (S)-1-Phenylethylamine [ ].
Conditions : Ethyl acetate/HCl, 25°C.
Result : (R)-enantiomer isolation with 98% ee.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table compares (R)-1-(2-Chloro-6-fluorophenyl)ethanol with analogs differing in substituent positions or functional groups:
Key Observations :
- Substituent Position: The 6-fluoro group in (R)-1-(2-Chloro-6-fluorophenyl)ethanol may confer distinct electronic effects compared to the 4-fluoro analog, influencing hydrogen bonding and solubility .
- Ring Systems: Cyclopropanol derivatives exhibit increased ring strain, which may enhance metabolic stability but complicate synthesis .
Pharmacological and Stability Profiles
- Anti-Inflammatory Potential: The 2-chloro-6-fluorophenyl moiety is shared with 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one, a lumiracoxib prodrug with reduced gastric toxicity . This suggests (R)-1-(2-Chloro-6-fluorophenyl)ethanol may serve as a precursor for similar anti-inflammatory agents.
- Hydrolysis Stability: In vitro studies on related compounds show pH-dependent hydrolysis (faster at pH 1.2 vs. 7.4), implying that the alcohol group in (R)-1-(2-Chloro-6-fluorophenyl)ethanol may offer greater stability than ester or amide analogs .
Commercial Availability and Pricing
- (R)-1-(2-Chloro-6-fluorophenyl)ethanol is priced at $29.00/100 mg , significantly costlier than simpler analogs like 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid (¥12,000/1 g ≈ $110/1 g) . This reflects the challenges in enantioselective synthesis and purification.
Q & A
Q. What are the recommended synthetic routes for (R)-1-(2-Chloro-6-fluorophenyl)ethanol, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via asymmetric reduction of the corresponding ketone precursor (e.g., 2-chloro-6-fluoroacetophenone) using chiral catalysts. Key optimization strategies include:
- Catalyst Selection : Use Ru-BINAP complexes or enzymatic systems (e.g., alcohol dehydrogenases) to enhance enantiomeric excess (ee).
- Solvent Effects : Polar aprotic solvents like THF or ethanol improve yield by stabilizing intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce racemization during reduction.
- Monitoring : Track reaction progress via chiral HPLC to ensure >98% ee .
Q. How should researchers characterize (R)-1-(2-Chloro-6-fluorophenyl)ethanol to confirm structure and purity?
Methodological Answer: A multi-technique approach is critical:
- Spectroscopy :
- NMR : Compare H/C spectra with computational predictions (e.g., DFT) to confirm substituent positions .
- FT-IR : Validate hydroxyl (3200–3600 cm) and aromatic C-F (1250 cm) stretches .
- Chromatography :
- X-ray Crystallography : For absolute configuration confirmation, refine data using SHELXL (SHELX-97) with Mo-Kα radiation .
Q. What safety protocols are essential for handling (R)-1-(2-Chloro-6-fluorophenyl)ethanol?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritant properties noted in analogs ).
- Ventilation : Use fume hoods to avoid inhalation; the compound’s volatility may pose respiratory risks.
- Waste Disposal : Segregate halogenated waste and coordinate with certified agencies for incineration (per EPA guidelines) .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in (R)-1-(2-Chloro-6-fluorophenyl)ethanol?
Methodological Answer:
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify the undesired (S)-enantiomer .
- Chiral Chromatography : Use simulated moving bed (SMB) systems for large-scale separation (e.g., Chiralcel OD column with hexane:isopropanol eluent) .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Q. How do structural modifications to (R)-1-(2-Chloro-6-fluorophenyl)ethanol influence its biological activity?
Methodological Answer:
- Analog Synthesis : Replace the hydroxyl group with esters or ethers to study metabolic stability .
- SAR Analysis : Test analogs in bioassays (e.g., antimicrobial screens) and correlate activity with Hammett σ values of substituents (fluorine’s electron-withdrawing effect enhances reactivity) .
- Computational Modeling : Use Gaussian 09 to calculate frontier molecular orbitals (HOMO/LUMO) and predict interaction with biological targets .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Experimental Reproducibility : Validate assays under standardized conditions (e.g., CLSI guidelines for MIC testing).
- Purity Verification : Re-analyze disputed samples via LC-MS to rule out degradation products .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., 2-chloro-6-fluorobenzamide) to identify trends .
Q. What computational tools are recommended for modeling (R)-1-(2-Chloro-6-fluorophenyl)ethanol’s electronic properties?
Methodological Answer:
Q. How can crystallographic data resolve uncertainties in the compound’s stereochemistry?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and validate Flack parameter to confirm absolute configuration .
Data Presentation Example
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Enantiomeric Excess (ee) | 98.5% | Chiral HPLC (AD-H) | |
| Melting Point | 72–74°C | Differential Scanning Calorimetry | |
| H NMR (CDCl) | δ 1.45 (d, J=6.5 Hz, CH) | Bruker Avance 400 MHz |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
